Csf1R-IN-23 is a novel small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase that plays a critical role in the regulation of myeloid cell proliferation, differentiation, and survival. The CSF1R is activated by two ligands: colony-stimulating factor 1 and interleukin-34, and its signaling pathway is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Csf1R-IN-23 has been developed to provide selective inhibition of CSF1R, potentially offering therapeutic benefits in diseases characterized by aberrant CSF1R signaling.
Csf1R-IN-23 is classified as a small molecule inhibitor belonging to the category of kinase inhibitors. It was identified through structure-based drug design efforts aimed at developing selective inhibitors for CSF1R. The compound's structure allows it to effectively bind to the active site of the receptor, inhibiting its kinase activity and subsequent downstream signaling pathways.
The synthesis of Csf1R-IN-23 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:
The synthesis may utilize techniques such as:
Csf1R-IN-23 exhibits a complex molecular structure characterized by multiple functional groups that interact specifically with CSF1R.
Csf1R-IN-23 participates in several chemical reactions primarily involving its interaction with CSF1R:
The binding affinity can be quantified using assays such as surface plasmon resonance or enzyme-linked immunosorbent assays, providing insights into the kinetics of inhibition.
Csf1R-IN-23 inhibits CSF1R signaling by disrupting the normal ligand-induced dimerization and autophosphorylation processes:
Experimental data demonstrate that treatment with Csf1R-IN-23 significantly reduces microglial proliferation in vitro when stimulated with CSF1.
Csf1R-IN-23 has potential applications in various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: